DAMGO TFA

GPCR Opioid Receptor cAMP

The absence of a consistent, highly selective µ-opioid receptor (MOR) reference standard leads to assay variability and data irreproducibility. DAMGO TFA solves this as the definitive balanced, full agonist for MOR functional assays. • Definitive Potency & Efficacy: EC50 of 42 nM and Emax of 97% for robust assay calibration. • Unbiased Signaling Reference: Bias factor of 1.0 for quantifying G-protein vs. β-arrestin bias. • Exquisite Selectivity: ~500-fold selectivity over δ- and κ-opioid receptors eliminates off-target effects. • Validated for Key Applications: Cited in numerous GPCR signaling, pain research, and neuronal survival studies.

Molecular Formula C28H36F3N5O8
Molecular Weight 627.6 g/mol
Cat. No. B8072585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAMGO TFA
Molecular FormulaC28H36F3N5O8
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1
InChIKeyNIGIQPUQVVEMTD-NJUGUJQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAMGO TFA: Mu-Opioid Receptor Agonist and Research Tool


DAMGO TFA ([D-Ala2, N-Me-Phe4, Gly-ol5]-enkephalin trifluoroacetate) is a synthetic enkephalin analog and a highly selective µ-opioid receptor (MOR) agonist [1]. It is supplied as a TFA salt, a form commonly used for peptide stability and solubility . Its primary use is as a reference agonist in MOR pharmacology, G-protein-coupled receptor (GPCR) signaling studies, and pain research [1].

Why Generic DAMGO TFA Substitution Fails: The Need for Defined Reference Standards


Substitution of DAMGO TFA with another µ-opioid agonist, such as morphine, fentanyl, or even another peptide salt form, is not scientifically valid due to substantial differences in functional potency, selectivity profile, and signaling bias. Even within the class of peptide agonists, counterion identity (e.g., TFA vs. acetate) can significantly impact experimental outcomes, particularly in cellular assays, due to documented effects on membrane permeability and potential cytotoxicity [1]. These differences, detailed in the quantitative evidence below, make DAMGO TFA an indispensable, well-characterized reference standard for calibrating µ-opioid receptor assays and interpreting functional data.

DAMGO TFA Quantitative Evidence Guide: Verified Differentiation from Analogs


Functional Potency (EC50) and Efficacy (Emax) Comparison: DAMGO TFA vs. Morphine vs. Fentanyl

In a head-to-head functional assay measuring G-protein activation (cAMP inhibition), DAMGO TFA (EC50 = 42 nM, Emax = 97%) demonstrates a 9-fold higher potency and a 2.5-fold higher maximal efficacy compared to morphine (EC50 = 380 nM, Emax = 38%) [1]. While fentanyl is slightly more potent (EC50 = 38 nM), DAMGO achieves a significantly greater maximal response (97% vs. 70%) [1].

GPCR Opioid Receptor cAMP

Receptor Binding Selectivity: DAMGO TFA vs. Morphine vs. Fentanyl

DAMGO TFA exhibits ~500-fold binding selectivity for the µ-opioid receptor over delta and kappa subtypes (Ki = 1.23 nM for µ) [1]. This contrasts with morphine, which is less selective, and fentanyl, which also shows >100-fold selectivity but has a more complex pharmacological profile [1].

Binding Affinity Selectivity Opioid Receptor

Signaling Bias: DAMGO TFA as a Balanced Reference vs. G-Protein Biased Morphine

DAMGO TFA is a balanced agonist, recruiting both G-protein and β-arrestin-2 pathways with a bias factor of 1.0 [1]. This is a key differentiator from morphine, which is strongly G-protein biased (bias factor = 0.36) [1].

Biased Agonism β-Arrestin Signaling

TFA Salt Form: Solubility and Stability vs. Other Counterions

The TFA salt of DAMGO provides a defined solubility profile, achieving 125 mg/mL in water . This is a practical advantage over the free base or other salt forms (e.g., acetate) which may have different and often lower solubility, impacting the preparation of stock solutions for in vitro work [1].

Solubility Stability Formulation

Optimal Application Scenarios for DAMGO TFA in Research and Development


Calibration of µ-Opioid Receptor Functional Assays

DAMGO TFA is the ideal reference full agonist for calibrating µ-opioid receptor functional assays (e.g., cAMP, GTPγS, β-arrestin recruitment). Its defined EC50 (42 nM) and Emax (97%) values provide a robust benchmark for quantifying the potency and efficacy of novel compounds, as demonstrated in direct comparisons with morphine and fentanyl [1].

Investigating Biased Signaling at the µ-Opioid Receptor

As a balanced agonist (bias factor = 1.0), DAMGO TFA is essential for defining the reference point in studies of biased signaling. It allows researchers to quantify the degree of bias (G-protein vs. β-arrestin) of new chemical entities relative to a well-characterized, unbiased standard, unlike morphine which is heavily G-protein biased [1].

Selective µ-Opioid Receptor Pharmacology in Heterologous Systems

With its ~500-fold selectivity for µ- over δ- and κ-opioid receptors, DAMGO TFA is the reagent of choice for selectively activating µ-OPR in heterologous expression systems or complex tissues, minimizing confounding effects from other opioid receptor subtypes [1].

In Vivo Analgesia Research Requiring a Peptide Agonist

While having low CNS penetration (Kp,uu = 0.08) [1], DAMGO TFA is used in vivo for peripheral pain models or via central administration (i.c.v./i.t.) to study analgesic mechanisms directly at spinal/supraspinal sites. It produces robust, dose-dependent analgesia in rat models (e.g., 0.5-2 mg/kg i.v.) without the confounding pharmacokinetics of small molecules like fentanyl .

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